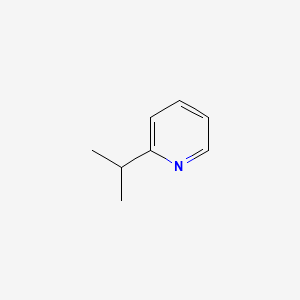

2-イソプロピルピリジン

概要

説明

2-Isopropylpyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The isopropyl group attached to the pyridine ring at the second position makes it a substituted pyridine. This compound is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis.

Synthesis Analysis

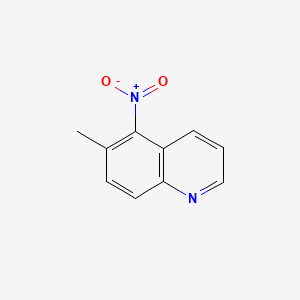

The synthesis of compounds related to 2-isopropylpyridine has been explored in several studies. For instance, a two-step synthesis involving the reaction of 2-polyfluoroalkylchromones with ketimines, including isopropylamine, leads to the formation of 2,6-disubstituted 4-polyfluoroalkylpyridines . Another study reports the metallation of 2-isopropylpyridine using potassium diisopropylamide (KDA), which allows for functionalization with a wide range of electrophiles . Additionally, the synthesis of 2-aminopyridines from pyridine N-oxides, which could be related to the functionalization of 2-isopropylpyridine, has been achieved with high yields and selectivity .

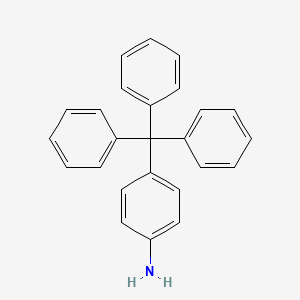

Molecular Structure Analysis

The molecular structure of compounds similar to 2-isopropylpyridine has been characterized using X-ray crystallography. For example, the structure of perfluoro-4-isopropylpyridine macrocycles has been elucidated, revealing the potential for complexation with cations and anions . The X-ray data for 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine and its derivatives confirm the ground-state conformation and the presence of a Janus effect, which is relevant to understanding the steric effects in 2-isopropylpyridine .

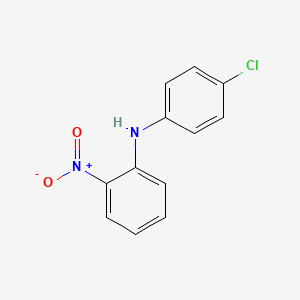

Chemical Reactions Analysis

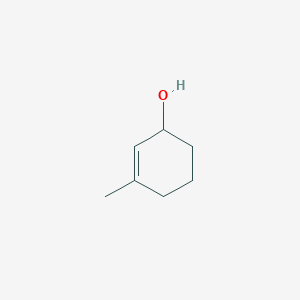

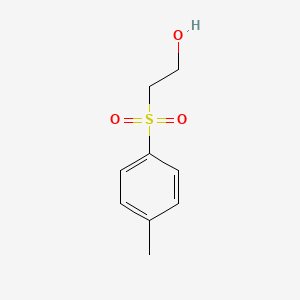

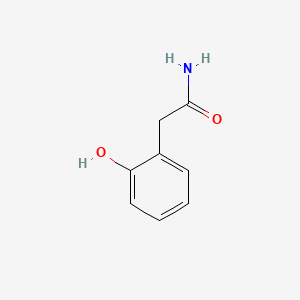

2-Isopropylpyridine and its derivatives participate in various chemical reactions. The compound 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine has been shown to act as a weak nucleophilic base, capable of substituting nonnucleophilic bases in organic syntheses . The reactivity of 2-iodylpyridines, which could be structurally related to 2-isopropylpyridine, has been demonstrated in the oxidation of sulfides and alcohols, with the possibility of recycling the reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-isopropylpyridine derivatives are influenced by their molecular structure. The steric protection provided by isopropyl groups in 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine against electrophilic attack is a notable feature that affects its reactivity . The solubility of 2-iodyl-3-propoxypyridine in organic solvents is moderate, which is important for its use as a recyclable reagent . The macrocyclic systems derived from perfluoro-4-isopropylpyridine have shown the ability to complex with ions, which is a significant property for potential applications in materials science and catalysis .

科学的研究の応用

表面接着剤の分析

2-イソプロピルピリジンは、非接触で高感度な表面接着剤の分析のためのデュアルプラズマ脱離イオン化システムの開発に使用されてきました . このシステムは2つのプラズマを使用します。最初のプラズマは表面化合物の脱離に使用され、2番目のプラズマは脱離された化合物のイオン化に使用されます . これにより、各プロセスを個別に最適化できます .

質量分析

上記で言及されたデュアルプラズマ脱離イオン化システムは、サリチル酸フェニルと2-イソプロピルピリジンの分析に成功裏に使用されてきました . サンプルを分離した位置からの距離よりも50倍大きい距離でさえ、サンプルに由来する質量信号を検出することができました .

熱感受性基板の分析

デュアルプラズマ脱離イオン化システムは、皮膚などの熱感受性基板上の化合物の半侵襲的分析にも使用できます . これは、医学、化粧品の製造、食品衛生、刑事捜査など、さまざまな分野で潜在的な用途があります .

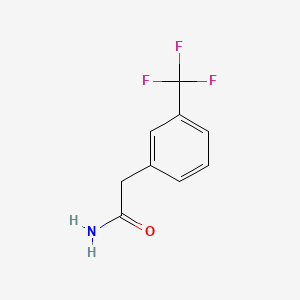

医薬品化学

2-イソプロピルピリジンの構造は、医薬品化学における潜在的な用途を示唆しています. ピリジン環は、多くの生物学的に活性な分子に見られ、新しい薬の開発における貴重な構成要素となっています.

有機合成

2-イソプロピルピリジンは有機合成にも使用できます. ホウ酸基は、新しい炭素-炭素結合を作成するための有用な中間体であり、有機合成における重要なプロセスです.

鈴木・宮浦カップリング

2-イソプロピルピリジンのホウ酸基は、鈴木・宮浦カップリングに使用できます. この反応は、適切な脱離基を含む別の有機断片と、パラジウム触媒の存在下で、新しい炭素-炭素結合を形成します. この反応は有機合成に役立ちます.

特性

IUPAC Name |

2-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7(2)8-5-3-4-6-9-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYPDUUXDADWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862353 | |

| Record name | 2-(Propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

644-98-4, 75981-47-4 | |

| Record name | 2-Isopropylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Isopropyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075981474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 644-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IZ3XFD8G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

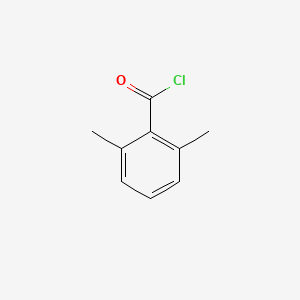

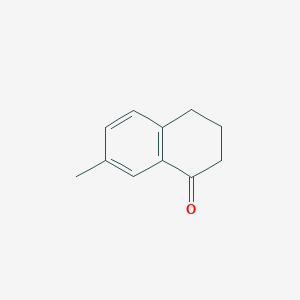

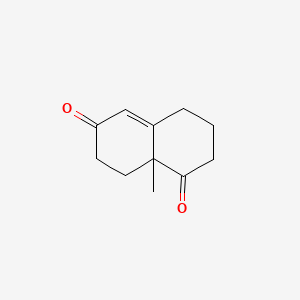

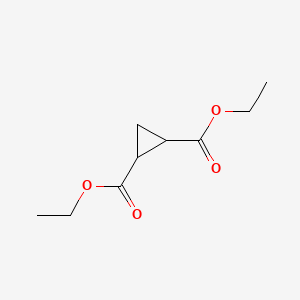

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of 2-isopropylpyridine in synthetic chemistry?

A1: 2-Isopropylpyridine serves as a valuable building block in organic synthesis. It can be deprotonated using strong bases, generating a nucleophilic species that readily reacts with various electrophiles. This property enables its use in constructing complex molecules, particularly polydentate chelating N-donor ligands. []

Q2: Can you describe a specific synthetic route using 2-isopropylpyridine that highlights its reactivity?

A2: One notable reaction sequence involves the interaction of 2-isopropylpyridine with perfluoro-N-fluoropiperidine in the presence of caesium fluoride. This reaction leads to the formation of perfluoro-(2-isopropyl-3,4,5,6-tetrahydropyridine), which can then undergo aromatization to yield perfluoro-(2-isopropylpyridine). This multi-step process demonstrates a potential route to synthesize 2-substituted tetrafluoropyridines using 2-isopropylpyridine as a starting material. []

Q3: Are there any challenges associated with the metallation of 2-isopropylpyridine?

A3: Yes, direct metallation of 2-isopropylpyridine can be challenging due to steric hindrance posed by the isopropyl group. This hindrance makes it difficult for bulky bases to access the acidic proton. [, ]

Q4: How is 2-isopropylpyridine employed in analytical chemistry?

A4: 2-isopropylpyridine serves as a model analyte in developing novel mass spectrometry techniques for surface analysis. For instance, it has been successfully detected and quantified using a dual plasma desorption/ionization system. This system employs two plasmas: the first for desorbing surface compounds and the second for ionizing the desorbed species. [] This approach enables the analysis of 2-isopropylpyridine and other compounds on heat-sensitive substrates with high sensitivity.

Q5: What is the role of hydrogen gas in the mass spectrometry analysis of 2-isopropylpyridine?

A5: Adding a small, optimized amount of hydrogen gas (0%–0.02% v/v) to the ionizing plasma in the dual plasma desorption/ionization system significantly enhances the intensity of the mass signal for 2-isopropylpyridine. This enhancement is attributed to the increased production of protons, which act as the primary ionizing agents in this technique. By optimizing the hydrogen flow rate, researchers achieved a mass signal intensity 45–824 times greater than without hydrogen addition. []

Q6: Has the limit of detection for 2-isopropylpyridine been determined using this mass spectrometry method?

A6: Yes, the dual plasma desorption/ionization mass spectrometry method demonstrated a limit of detection of 42 pmol for 2-isopropylpyridine. This high sensitivity highlights the technique's potential for analyzing trace amounts of this compound on various surfaces. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)